molecular formula C12H17NO2 B1631548 (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid CAS No. 216007-00-0

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid

Cat. No. B1631548
M. Wt: 207.27 g/mol
InChI Key: CYHRSNOITZHLJN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” is a chemical compound that contains a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid” includes a six-membered aromatic ring with an isopropyl group attached, an aliphatic carboxylic acid, an aliphatic primary amine, and a hydroxyl group .

Scientific Research Applications

Pharmacological Review and Therapeutic Roles

Phenolic acids, including Chlorogenic Acid (CGA) and Cinnamic acid derivatives, have been studied extensively for their diverse biological and pharmacological effects. These compounds exhibit a wide range of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension effects, and more. Their potential in modulating lipid metabolism and glucose regulation suggests their application in treating disorders like cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018; P. De et al., 2011).

Caffeic Acid Derivatives and Applications

Caffeic Acid (CA) and its derivatives, drawing structural similarities to phenylalanine derivatives, have been explored for their broad spectrum of biological activities and potential therapeutic applications. The development of new chemical entities based on the CA scaffold underscores its importance in drug discovery programs, especially for diseases associated with oxidative stress. This highlights the relevance of structurally related compounds in the cosmetic industry and pharmaceutical applications (T. Silva et al., 2014).

Propionic Acid in Microbial and Intermediary Metabolism

Propionic acid, a carboxylic acid structurally related to the compound , plays a significant role in the microbial and intermediary metabolism. Its production and breakdown pathways in microbial fermentation processes suggest its importance in food preservation and as a metabolic intermediate in various biological processes. This understanding aids in exploring the metabolic engineering strategies to enhance microbial robustness and performance in industrial applications (L. Jarboe et al., 2013).

properties

IUPAC Name

(2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHRSNOITZHLJN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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